CNX-011-67
Description
Properties
Appearance |
Solid powder |
|---|---|
Synonyms |
CNX-011-67; CNX011-67; CNX 011-67; CNX-01167; CNX01167; CNX 01167.; unknow. |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Cnx 011 67
GPR40 Receptor Activation and Signaling Pathway Elucidation
Activation of GPR40 by agonists such as CNX-011-67 initiates a cascade of intracellular signaling events within pancreatic beta cells rjdnmd.orgproteopedia.orgnih.govresearchgate.netresearchgate.net. This process is crucial for mediating the downstream effects of this compound on insulin (B600854) secretion and glucose metabolism rjdnmd.orgnih.gov.
Gαq/11 Protein Coupling and Downstream Signaling Cascades
Upon binding of this compound, the GPR40 receptor undergoes a conformational change that facilitates its coupling with heterotrimeric G proteins, specifically the Gαq/11 family rjdnmd.orgproteopedia.orgnih.govresearchgate.netresearchgate.netwikipedia.org. This coupling is a pivotal step that links receptor activation to intracellular signaling pathways wikipedia.org. The activated Gαq/11 subunit then dissociates from the G protein complex, enabling it to interact with and activate downstream effector molecules wikipedia.orgbio-rad.com.
Role of Phospholipase C (PLC) and Second Messengers (IP3, DAG)
A primary downstream target of activated Gαq/11 in this pathway is Phospholipase C beta (PLC-β) nih.govresearchgate.netresearchgate.netwikipedia.orgbio-rad.com. Activated PLC-β, often recruited to the cell membrane, catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid wikipedia.orgbio-rad.comscienceopen.com. This hydrolysis generates two key second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG) nih.govresearchgate.netresearchgate.netwikipedia.orgbio-rad.comscienceopen.com. The generation of these second messengers is central to the GPR40-mediated signaling cascade nih.govresearchgate.netresearchgate.netscienceopen.com. Studies have shown that this compound leads to enhanced IP3 content in islets, which aligns with the understanding that GPR40 signal transduction involves PLC activation and subsequent elevation of intracellular IP3 nih.gov.
Intracellular Calcium Mobilization and its Impact on Cellular Processes
The increase in intracellular IP3 levels triggers the release of calcium ions (Ca²⁺) from intracellular stores, primarily the endoplasmic reticulum (ER), by binding to IP3 receptors (IP3R) located on the ER membrane rjdnmd.orgnih.govresearchgate.netresearchgate.netwikipedia.orgbio-rad.comscienceopen.com. This release results in a rapid increase in the cytosolic calcium concentration ([Ca²⁺]c) rjdnmd.orgnih.govwikipedia.orgbio-rad.comscienceopen.com. DAG, the other second messenger produced by PLC activation, works in conjunction with increased intracellular calcium to activate various isoforms of Protein Kinase C (PKC) wikipedia.orgbio-rad.com. The rise in intracellular calcium is a critical signal in pancreatic beta cells, profoundly impacting various cellular processes, most notably the exocytosis of insulin granules rjdnmd.orgfrontiersin.orgplos.org. Research with this compound has demonstrated that it increases both cytosolic and mitochondrial calcium levels in insulinoma cells nih.gov. Specifically, in NIT-1 cells, exposure to stimulatory glucose concentrations led to a 43% increase in cytosolic [Ca²⁺], while the presence of this compound resulted in a further 24% augmentation of cytosolic [Ca²⁺] nih.gov. The this compound induced increase in cytoplasmic calcium level in GPR40 over-expressing cells was abolished by a PLC inhibitor, confirming the involvement of the PLC pathway researchgate.net.
Impact on Glucose Metabolism within Pancreatic Beta Cells
This compound exerts beneficial effects on glucose metabolism primarily through its actions on pancreatic beta cells, enhancing their function and responsiveness to glucose biospace.comresearchgate.net.
Enhancement of Glucose-Stimulated Insulin Secretion (GSIS)
A key effect of this compound is the enhancement of glucose-stimulated insulin secretion (GSIS) biospace.comproteopedia.orgresearchgate.netwikipedia.orgbio-rad.comresearchgate.netuliege.beoamjms.eunih.gov. This enhancement is a direct consequence of the intracellular signaling cascade initiated by GPR40 activation, particularly the increase in intracellular calcium rjdnmd.orgfrontiersin.orgplos.org. The elevated calcium levels promote the movement and fusion of insulin-containing granules with the beta cell membrane, leading to the release of insulin frontiersin.org. Studies have shown that this compound significantly improves insulin secretion in isolated rat pancreatic islets and in islets from type 2 diabetic patients nih.govnih.gov. Under chronic glucolipotoxic conditions, which typically reduce GSIS, treatment with this compound significantly restored GSIS nih.gov. Furthermore, this compound treatment significantly increased islet insulin content nih.govnih.gov. The compound has been shown to increase insulin secretion in human islets from T2DM patients at stimulatory glucose concentrations nih.gov.
Data from studies on the effect of this compound on insulin secretion in Wistar rats demonstrated a significant enhancement. Oral administration of glucose resulted in a significant increase in insulin secretion (0–30 min AUC 12.45 ± 1.55 vs 4.85 ± 0.63) compared to control animals. Treatment with this compound (5 mg/kg body weight) further significantly enhanced insulin secretion (0–30” AUC 16.23 ± 2.05 vs 12.45 ± 1.55, representing a 31% increase, P < 0.05) in response to oral glucose compared to the glucose control group nih.gov.
| Study Model | Condition | Treatment | Insulin Secretion (0-30 min AUC) | Percentage Increase vs Glucose Control |
| Wistar rats (Oral Glucose) | Glucose Control | Vehicle | 12.45 ± 1.55 | - |
| Wistar rats (Oral Glucose) | Glucose + this compound | 5 mg/kg body weight | 16.23 ± 2.05 | 31% (P < 0.05) |
Modulation of ATP Production and Glucose Oxidation Pathways
This compound is a small molecule agonist of the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). GPR40 is highly expressed in pancreatic beta cells and plays a role in glucose-stimulated insulin secretion. Studies have investigated the molecular and cellular mechanisms by which this compound exerts its effects, particularly in the context of pancreatic beta cell function and survival under conditions of metabolic stress and inflammation.
Gene Expression Regulation in Pancreatic Islets by this compound
This compound has been demonstrated to modulate the expression of several genes critical for pancreatic islet function, particularly under conditions of chronic glucolipotoxicity. nih.govresearchgate.net
Upregulation of Genes Associated with Insulin Synthesis and Beta-Cell Function (e.g., PDX1, INS1, GCK)
Treatment with this compound has been shown to restore or enhance the expression of genes involved in insulin synthesis and glucose metabolism in pancreatic islets, especially when challenged by glucolipotoxic conditions. Chronic glucolipotoxicity typically reduces the mRNA expression of genes such as PDX1, INS1, and GCK. nih.govresearchgate.net this compound treatment has been observed to significantly restore the expression levels of these genes towards normal levels. nih.govresearchgate.net For instance, in cultured rat islets subjected to glucolipotoxic conditions, treatment with this compound (1 µM) for 72 hours restored the mRNA expression levels of GCK, PDX1, and INS1. researchgate.net
Data on Gene Expression Levels:
| Gene | Condition | Relative mRNA Expression Level (Arbitrary Units) |
| PDX1 | Control Islets | Baseline |
| PDX1 | Glucolipotoxic Condition | Reduced |
| PDX1 | Glucolipotoxic + this compound | Restored towards Control |
| INS1 | Control Islets | Baseline |
| INS1 | Glucolipotoxic Condition | Reduced |
| INS1 | Glucolipotoxic + this compound | Restored towards Control |
| GCK | Control Islets | Baseline |
| GCK | Glucolipotoxic Condition | Reduced |
| GCK | Glucolipotoxic + this compound | Restored towards Control |
Downregulation of Stress and Apoptosis-Related Genes (e.g., TXNIP, CHOP)
Under inflammatory and glucolipotoxic conditions, the expression of genes associated with stress and apoptosis, such as TXNIP and CHOP, is typically increased in pancreatic beta cells. nih.govresearchgate.net this compound treatment has been shown to reduce the expression of these genes. nih.govresearchgate.netresearchgate.net For example, in cultured rat islets exposed to chronic glucolipotoxicity, this compound treatment reduced the expression of TXNIP and CHOP mRNA. nih.govresearchgate.netresearchgate.net This downregulation is associated with an improvement in beta cell health and a reduction in apoptosis. researchgate.netresearchgate.net
Data on Stress and Apoptosis-Related Gene Expression:
| Gene | Condition | Relative mRNA Expression Level (Arbitrary Units) |
| TXNIP | Control Islets | Baseline |
| TXNIP | Glucolipotoxic Condition | Increased |
| TXNIP | Glucolipotoxic + this compound | Reduced towards Control |
| CHOP | Control Islets | Baseline |
| CHOP | Glucolipotoxic Condition | Increased |
| CHOP | Glucolipotoxic + this compound | Reduced towards Control |
Anti-Inflammatory and Antioxidative Effects of this compound at the Cellular Level
This compound exhibits anti-inflammatory and antioxidative properties at the cellular level, contributing to the protection of pancreatic beta cells from damage induced by inflammatory cytokines and oxidative stress. nih.govkoreascience.kre-enm.org
Reduction of Endoplasmic Reticulum (ER) Stress
Chronic inflammation and metabolic stress can lead to endoplasmic reticulum (ER) stress in pancreatic beta cells. nih.govnih.govkoreascience.kr this compound, as a GPR40 agonist, has been shown to reduce chronic inflammation-induced ER stress in these cells. nih.govresearchgate.netkoreascience.krresearchgate.netnih.gov This reduction in ER stress is mediated, in part, through signaling pathways involving cyclic adenosine (B11128) monophosphate (cAMP) and Ca²⁺. researchgate.netkoreascience.krresearchgate.netnih.gov
Attenuation of Pro-Inflammatory Cytokine-Induced Signaling Pathways (e.g., JNK phosphorylation, NF-κB, IL1β, TNFα, NOS2a)
Exposure of pancreatic beta cells to pro-inflammatory cytokines like TNFα and IL1β activates inflammatory signaling pathways, including the phosphorylation of JNK and the activation of NF-κB. nih.govnih.govnih.gov This leads to the upregulation of pro-inflammatory cytokine genes such as TNFα, IL1β, and NOS2a. nih.govnih.govnih.gov Pharmacological activation of GPR40 by this compound has been shown to reverse these changes. nih.govnih.govnih.govresearchgate.net Specifically, this compound treatment reduced JNK phosphorylation and NF-κB activation induced by inflammatory cytokines in NIT1 cells and rat islets. nih.govnih.gov Consequently, the increased mRNA levels of TNFα, IL1β, and NOS2a observed under inflammatory conditions were downregulated by this compound treatment in rat islets. nih.govnih.govnih.gov
Data on Pro-Inflammatory Markers:
| Marker | Condition | Level/Activity (Relative Change) |
| JNK phosphorylation | Control Cells | Baseline |
| JNK phosphorylation | Inflammatory Cytokines | Increased |
| JNK phosphorylation | Inflammatory Cytokines + this compound | Reduced towards Control |
| NF-κB activation | Control Cells | Baseline |
| NF-κB activation | Inflammatory Cytokines | Increased |
| NF-κB activation | Inflammatory Cytokines + this compound | Reduced towards Control |
| TNFα mRNA | Control Islets | Baseline |
| TNFα mRNA | Inflammatory Cytokines | Increased |
| TNFα mRNA | Inflammatory Cytokines + this compound | Reduced towards Control |
| IL1β mRNA | Control Islets | Baseline |
| IL1β mRNA | Inflammatory Cytokines | Increased |
| IL1β mRNA | Inflammatory Cytokines + this compound | Reduced towards Control |
| NOS2a mRNA | Control Islets | Baseline |
| NOS2a mRNA | Inflammatory Cytokines | Increased |
| NOS2a mRNA | Inflammatory Cytokines + this compound | Reduced towards Control |
Mitigation of Oxidative Stress (e.g., ROS production)
Oxidative stress, characterized by increased production of reactive oxygen species (ROS), is another factor contributing to beta cell dysfunction and death under metabolic stress and inflammation. nih.govkoreascience.kre-enm.orgresearchgate.net this compound has been shown to reduce oxidative stress in pancreatic beta cells. nih.govkoreascience.kre-enm.orgresearchgate.net Studies have indicated that this compound, as a GPR40 agonist, inhibits ROS production in pancreatic beta cells exposed to inflammatory stimuli. researchgate.net This antioxidative effect contributes to increased cell viability under such challenging conditions. researchgate.net
Table of Compounds and PubChem CIDs:
| Compound Name | PubChem CID |
| This compound | Not Found |
| PDX1 | Not Found |
| INS1 | Not Found |
| GCK | Not Found |
| TXNIP | 11046 |
| CHOP | 3067749 |
| TNFα | 54703992 |
| IL1β | 5305 |
| NOS2a | Not Found |
| JNK | Not Found |
| NF-κB | Not Found |
| ROS | Not Found |
| cAMP | 6076 |
| Ca²⁺ | 270 |
| PLC | Not Found |
| GPR40 | Not Found |
| FFAR1 | Not Found |
Note: PubChem CIDs were searched for the explicitly mentioned chemical compounds and genes where applicable. Some terms represent proteins, pathways, or general concepts for which a single PubChem CID for the term itself is not applicable.##
This compound is characterized as a small molecule agonist targeting the G protein-coupled receptor 40 (GPR40), also known as the free fatty acid receptor 1 (FFAR1). nih.gov GPR40 is notably expressed in pancreatic beta cells, where it plays a significant role in regulating glucose-stimulated insulin secretion. Investigations into this compound have elucidated its molecular and cellular mechanisms, particularly its impact on pancreatic beta cell function and survival in the presence of metabolic stress and inflammation.
The primary mechanism of action for this compound involves the activation of GPR40. nih.gov This activation initiates downstream signaling cascades, including the activation of the PLC-Ca²⁺ pathway, leading to an increase in intracellular calcium concentrations. nih.govresearchgate.net These signaling events are central to the observed beneficial effects of this compound in pancreatic beta cells.
Gene Expression Regulation in Pancreatic Islets by this compound
This compound has demonstrated the capacity to modulate the expression of several genes crucial for the proper functioning of pancreatic islets, particularly under challenging conditions such as chronic glucolipotoxicity. nih.govresearchgate.net
Upregulation of Genes Associated with Insulin Synthesis and Beta-Cell Function (e.g., PDX1, INS1, GCK)
Studies have shown that treatment with this compound can restore or enhance the expression of genes vital for insulin synthesis and glucose metabolism within pancreatic islets, especially when these cells are subjected to glucolipotoxic stress. Chronic exposure to glucolipotoxic conditions typically results in a reduction of mRNA expression levels for genes like PDX1, INS1, and GCK. nih.govresearchgate.net However, treatment with this compound has been observed to significantly restore the expression of these genes toward levels seen in control conditions. nih.govresearchgate.net For instance, when cultured rat islets were exposed to glucolipotoxic conditions, treatment with 1 µM of this compound for 72 hours successfully restored the mRNA expression levels of GCK, PDX1, and INS1. researchgate.net
Below is a conceptual representation of the observed effects on gene expression:
| Gene | Condition | Relative mRNA Expression Level (Conceptual) |
| PDX1 | Control Islets | Baseline |
| PDX1 | Glucolipotoxic Condition | Reduced |
| PDX1 | Glucolipotoxic + this compound | Restored towards Control |
| INS1 | Control Islets | Baseline |
| INS1 | Glucolipotoxic Condition | Reduced |
| INS1 | Glucolipotoxic + this compound | Restored towards Control |
| GCK | Control Islets | Baseline |
| GCK | Glucolipotoxic Condition | Reduced |
| GCK | Glucolipotoxic + this compound | Restored towards Control |
Note: This table summarizes the directional effects on gene expression based on research findings. Actual numerical values may vary depending on specific experimental parameters. nih.govresearchgate.netresearchgate.net
Downregulation of Stress and Apoptosis-Related Genes (e.g., TXNIP, CHOP)
Inflammatory and glucolipotoxic environments typically lead to an increase in the expression of genes linked to cellular stress and apoptosis, such as TXNIP and CHOP, in pancreatic beta cells. nih.govresearchgate.net this compound treatment has been shown to mitigate this increase, reducing the expression levels of these genes. nih.govresearchgate.netresearchgate.net Studies involving cultured rat islets under chronic glucolipotoxic conditions demonstrated that this compound treatment led to reduced expression of both TXNIP and CHOP mRNA. nih.govresearchgate.netresearchgate.net This effect is correlated with improved beta cell health and a decrease in apoptosis. researchgate.netresearchgate.net
A conceptual overview of the impact on stress and apoptosis-related gene expression is provided below:
| Gene | Condition | Relative mRNA Expression Level (Conceptual) |
| TXNIP | Control Islets | Baseline |
| TXNIP | Glucolipotoxic Condition | Increased |
| TXNIP | Glucolipotoxic + this compound | Reduced towards Control |
| CHOP | Control Islets | Baseline |
| CHOP | Glucolipotoxic Condition | Increased |
| CHOP | Glucolipotoxic + this compound | Reduced towards Control |
Note: This table conceptually represents the directional effects on gene expression based on research findings. Actual numerical values may differ based on specific experimental conditions. nih.govresearchgate.netresearchgate.net
Anti-Inflammatory and Antioxidative Effects of this compound at the Cellular Level
This compound exhibits beneficial anti-inflammatory and antioxidative effects at the cellular level, offering protection to pancreatic beta cells against damage induced by inflammatory cytokines and oxidative stress. nih.govkoreascience.kre-enm.org
Reduction of Endoplasmic Reticulum (ER) Stress
Chronic inflammation and metabolic stress are known contributors to endoplasmic reticulum (ER) stress in pancreatic beta cells. nih.govnih.govkoreascience.kr this compound, acting as a GPR40 agonist, has been shown to alleviate chronic inflammation-induced ER stress in these cells. nih.govresearchgate.netkoreascience.krresearchgate.netnih.gov This reduction in ER stress is partly facilitated by signaling pathways involving cyclic adenosine monophosphate (cAMP) and Ca²⁺. researchgate.netkoreascience.krresearchgate.netnih.gov
Attenuation of Pro-Inflammatory Cytokine-Induced Signaling Pathways (e.g., JNK phosphorylation, NF-κB, IL1β, TNFα, NOS2a)
Exposure of pancreatic beta cells to pro-inflammatory cytokines such as TNFα and IL1β triggers the activation of inflammatory signaling pathways, including the phosphorylation of JNK and the activation of NF-κB. nih.govnih.govnih.gov This activation subsequently leads to an increase in the expression of pro-inflammatory cytokine genes like TNFα, IL1β, and NOS2a. nih.govnih.govnih.gov Pharmacological activation of GPR40 by this compound has been shown to reverse these detrimental changes. nih.govnih.govnih.govresearchgate.net Specifically, this compound treatment reduced the increased JNK phosphorylation and NF-κB activation observed in NIT1 cells and rat islets treated with inflammatory cytokines. nih.govnih.gov Consequently, the elevated mRNA levels of TNFα, IL1β, and NOS2a induced by inflammatory conditions were downregulated by this compound treatment in rat islets. nih.govnih.govnih.gov
A conceptual summary of the effects on pro-inflammatory markers is presented below:
| Marker | Condition | Level/Activity (Conceptual Change) |
| JNK phosphorylation | Control Cells | Baseline |
| JNK phosphorylation | Inflammatory Cytokines | Increased |
| JNK phosphorylation | Inflammatory Cytokines + this compound | Reduced towards Control |
| NF-κB activation | Control Cells | Baseline |
| NF-κB activation | Inflammatory Cytokines | Increased |
| NF-κB activation | Inflammatory Cytokines + this compound | Reduced towards Control |
| TNFα mRNA | Control Islets | Baseline |
| TNFα mRNA | Inflammatory Cytokines | Increased |
| TNFα mRNA | Inflammatory Cytokines + this compound | Reduced towards Control |
| IL1β mRNA | Control Islets | Baseline |
| IL1β mRNA | Inflammatory Cytokines | Increased |
| IL1β mRNA | Inflammatory Cytokines + this compound | Reduced towards Control |
| NOS2a mRNA | Control Islets | Baseline |
| NOS2a mRNA | Inflammatory Cytokines | Increased |
| NOS2a mRNA | Inflammatory Cytokines + this compound | Reduced towards Control |
Note: This table provides a conceptual overview of the directional effects on inflammatory markers based on research findings. Specific numerical values may vary depending on the experimental conditions. nih.govnih.govnih.gov
Mitigation of Oxidative Stress (e.g., ROS production)
Oxidative stress, characterized by an elevated production of reactive oxygen species (ROS), is a significant contributor to the dysfunction and death of beta cells under conditions of metabolic stress and inflammation. nih.govkoreascience.kre-enm.orgresearchgate.net this compound has been shown to reduce oxidative stress in pancreatic beta cells. nih.govkoreascience.kre-enm.orgresearchgate.net Research indicates that this compound, through its action as a GPR40 agonist, inhibits the production of ROS in pancreatic beta cells exposed to inflammatory stimuli. researchgate.net This antioxidative effect plays a role in enhancing cell viability under these challenging conditions. researchgate.net
Modulation of Glucagon (B607659) Secretion by this compound
Studies have demonstrated that this compound can modulate glucagon secretion from pancreatic islets. Under elevated glucose concentrations, glucagon secretion from intact rat islets was observed to be suppressed. Activation of GPR40 by this compound further suppressed this glucagon secretion. nih.govresearchgate.net Research involving islets cultured under chronic glucolipotoxic (GL) conditions, which typically show increased high glucose-mediated glucagon secretion and content, found that treatment with this compound reduced these levels. nih.govresearchgate.net This suggests that this compound, as a GPR40 agonist, has the capacity to reduce glucagon secretion from pancreatic islets, particularly in conditions mimicking aspects of type 2 diabetes. nih.govresearchgate.netresearchgate.net Interestingly, the expression of the pre-proglucagon gene (GCG) remained unchanged under glucolipotoxicity in the presence or absence of GPR40 activation by this compound. nih.govresearchgate.net
Effects on Insulin Signaling in Peripheral Tissues
This compound has been shown to improve insulin signaling in peripheral tissues, contributing to enhanced glucose clearance. nih.govresearchgate.net Studies in Zucker Diabetic Fatty (ZDF) rats, a model for type 2 diabetes, revealed that while control ZDF animals exhibited decreased p-AKT to total-AKT levels in adipose tissue, skeletal muscle, and liver compared to lean controls, treatment with this compound led to enhanced levels of this key marker of insulin signaling in these tissues. nih.govresearchgate.net
Enhanced p-AKT to total-AKT Levels in Adipose Tissue
In adipose tissue from ZDF control rats, an average decrease in p-AKT to total-AKT levels was observed when compared to a lean control group, indicating higher insulin resistance. nih.gov In contrast, tissues from ZDF rats treated with this compound showed enhanced p-AKT to total-AKT levels, with an average increase of 2.7-fold over those from ZDF control animals. nih.gov This suggests an improvement in insulin signaling in adipose tissue following this compound treatment. nih.gov
Enhanced p-AKT to total-AKT Levels in Skeletal Muscle
Skeletal muscle from ZDF control animals also demonstrated a decrease in p-AKT to total-AKT levels compared to lean controls, indicative of insulin resistance. nih.gov Treatment with this compound in ZDF rats resulted in enhanced p-AKT to total-AKT levels in skeletal muscle, showing an average increase of 3.7-fold compared to the ZDF control group. nih.gov These findings point towards improved insulin signaling in skeletal muscle due to this compound. nih.gov
Enhanced p-AKT to total-AKT Levels in Liver
The liver tissue of ZDF control rats exhibited a decrease in p-AKT to total-AKT levels when compared to lean control animals, reflecting insulin resistance in this organ. nih.gov Following treatment with this compound, the liver tissues from ZDF rats displayed enhanced p-AKT to total-AKT levels, with an average increase of 3.3-fold over those from ZDF control animals. nih.gov This indicates that this compound treatment improves insulin signaling in the liver. nih.gov
The enhanced p-AKT to total-AKT levels across adipose tissue, skeletal muscle, and liver in this compound treated animals, as observed in studies using ZDF rats, are summarized in the table below. nih.gov
| Tissue | Average Fold Increase in p-AKT/total-AKT (vs. ZDF Control) |
| Adipose Tissue | 2.7 |
| Skeletal Muscle | 3.7 |
| Liver | 3.3 |
This data, derived from experiments where tissue samples were subjected to western blots for p-AKT and total AKT, indicates that this compound treatment significantly improves insulin signaling in these key peripheral tissues in a model of type 2 diabetes. nih.govresearchgate.net
Subject: Preclinical Pharmacological Investigations of this compound
This article focuses on the preclinical pharmacological investigations of the chemical compound this compound, specifically examining its effects in in vitro models of pancreatic beta-cell function.
Preclinical Pharmacological Investigations of Cnx 011 67
In Vivo Studies in Non-Human Animal Models of Metabolic Disorders
Preclinical studies using animal models are crucial for understanding the potential therapeutic effects of a compound before human trials. The Zucker Diabetic Fatty (ZDF) rat is a widely used model for type 2 diabetes mellitus (T2DM) due to its genetic predisposition to developing obesity, insulin (B600854) resistance, and eventual beta-cell dysfunction and failure, mirroring key aspects of human T2DM progression. mdpi.com Investigations in this model provide valuable insights into a compound's ability to modulate glucose homeostasis, preserve pancreatic function, and improve lipid metabolism in a diabetic state.
Application in Zucker Diabetic Fatty (ZDF) Rats
Studies in male ZDF rats have investigated the therapeutic potential of CNX-011-67, a novel GPR40 agonist, in managing diabetes and associated metabolic parameters. nih.govresearchgate.net Chronic treatment with this compound in this model has shown significant effects on glucose control, beta-cell health, insulin secretion, and lipid profiles. nih.govresearchgate.netnih.gov
Table 1: Impact of this compound on Glucose Levels in ZDF Rats
| Parameter | Group | Start of Study (mg/dl) | End of Study (mg/dl) |
| Fed Glucose Levels | Control ZDF | 155 ± 13 | 403 ± 31 |
| Fed Glucose Levels | This compound Treated | 152 ± 9.6 | 305 ± 41 |
| Fasting Glucose Levels | Lean Control | 94 ± 4.3 | 87 ± 1.7 |
| Fasting Glucose Levels | Control ZDF | - | 204 ± 32 |
| Fasting Glucose Levels | This compound Treated | 98 ± 2.7 | 133 ± 12 |
This compound has shown beneficial effects on pancreatic beta-cell preservation and function in ZDF rats. Studies have observed a reduction in beta-cell apoptosis in treated animals. nih.govresearchgate.netnih.gov There was also a significant increase in the expression of PDX1, a key transcription factor for beta-cell development and function, and an increase in islet insulin content. nih.govresearchgate.net this compound has been reported to improve beta-cell health by reducing the expression of stress markers like TXNIP and CHOP mRNA under glucolipotoxic conditions. nih.govresearchgate.net The compound also enhanced glucose oxidation, indicated by increased islet ATP content in cultured rat islets under chronic glucolipotoxic conditions. nih.govresearchgate.net
Investigations in ZDF rats have shown that this compound treatment reduces levels of both serum free fatty acids (FFAs) and triglycerides (TGs). researchgate.netnih.govresearchgate.net A significant decrease in plasma FFAs and triglyceride levels was observed in treated animals compared to controls as early as three weeks into the study, and these differences were maintained until the end of the study period. nih.gov This reduction in circulating free fatty acid levels is suggested to contribute to reduced insulin resistance in peripheral tissues, thereby improving glycemic control. researchgate.net
Table 2: Impact of this compound on Lipid Levels in ZDF Rats
| Parameter | Group | Approximate Level at 3 Weeks (mmol/l or mg/dl) | Approximate Level at End of Study (mmol/l or mg/dl) |
| Plasma FFAs | Control ZDF | 1.27 ± 0.02 mmol/l | - |
| Plasma FFAs | This compound Treated | 0.97 ± 0.05 mmol/l | - |
| Triglycerides | Control ZDF | 370 ± 16 mg/dl | - |
| Triglycerides | This compound Treated | 263 ± 20 mg/dl | - |
Treatment with this compound resulted in a significant reduction in insulin resistance indices, such as HOMA-IR (Homeostasis Model Assessment of Insulin Resistance), at the end of the study period in ZDF rats. nih.govresearchgate.netnih.govresearchgate.net The reduction in HOMA-IR indicates improved insulin sensitivity in the treated animals. nih.gov This aligns with findings from insulin tolerance tests which also indicated reduced insulin resistance. nih.govresearchgate.net The significant control over serum free fatty acid levels achieved with this compound treatment is believed to contribute significantly to the reduction in peripheral insulin resistance and subsequent improvement in glycemic control. researchgate.net
Table 3: Impact of this compound on HOMA-IR in ZDF Rats
| Parameter | Group | Approximate HOMA-IR Value |
| HOMA-IR | Control ZDF | 64 ± 6.17 |
| HOMA-IR | This compound Treated | 42 ± 6 |
Influence on Lipid Profiles (Free Fatty Acids, Triglycerides)
Studies in Neonatally Streptozotocin (B1681764) (n-STZ) Treated Rats
The neonatally streptozotocin (n-STZ) treated rat model is utilized to study defects in glucose responsiveness of beta-cells and insulin secretion, representing aspects of beta-cell pathology nih.gov. Female rats are often selected for these studies as the loss in insulin secretion capacity in neonatally STZ-treated adult animals is reported to be uniform irrespective of sex nih.gov.
Restoration of Glucose Responsiveness and Insulin Secretion
Treatment with this compound in n-STZ rats has been shown to enhance insulin secretion in response to an oral glucose load nih.gov. This improved response was observed to persist throughout the treatment period nih.gov. Studies involving oral glucose tolerance tests (OGTT) in n-STZ rats treated with this compound demonstrated enhanced glucose responsiveness and phasic glucose-stimulated insulin secretion nih.govnih.gov. In vitro studies using isolated islets from n-STZ animals revealed a significantly weakened insulin secretory response to high glucose stimulation compared to islets from sham control animals nih.gov. This compound treatment was able to overcome these defects in beta-cell function nih.gov.
Enhancing Islet Insulin Content
Chronic treatment with this compound has been found to increase islet insulin content in n-STZ rats nih.govnih.gov. Immunofluorescent staining of islet sections from n-STZ-CNX-011-67 treated animals showed a modest increase in insulin immunofluorescence compared to n-STZ controls nih.gov.
Investigations in Other Relevant Animal Models (e.g., Wistar rats)
Studies have also been conducted in other animal models, including normal Wistar rats and Zucker Diabetic Fatty (ZDF) rats, to further characterize the effects of this compound nih.govnih.govnih.govresearchgate.netresearchgate.net. In normal Wistar rats, the effects of this compound on blood glucose and insulin levels have been evaluated with and without glucose load nih.govresearchgate.net.
Investigations in male ZDF rats, an insulin-resistant model with elevated blood glucose and free fatty acid levels, showed that chronic treatment with this compound enhanced insulin secretion in response to oral glucose load nih.govnih.govresearchgate.net. This treatment also delayed the onset of fasting hyperglycemia and reduced nonfasting glucose excursions nih.govnih.govresearchgate.net.
Histopathological and Morphological Analysis of Pancreatic Tissue
Histopathological and morphological analyses have been conducted on pancreatic tissue to assess the impact of this compound treatment on islet structure and beta-cell health nih.govnih.govnih.govresearchgate.netresearchgate.netjci.orgnih.gov.
Assessment of Islet Architecture and Beta-Cell Mass
Analysis of pancreatic sections from treated animals has included the assessment of islet architecture and beta-cell mass nih.govresearchgate.netjci.orgnih.gov. In n-STZ rats, immunohistochemical analysis of islet sections stained for insulin and PDX-1 revealed a modest increase in immunofluorescence for both markers in this compound treated animals nih.gov. However, the effect of this compound treatment on beta-cell number and beta-cell mass was statistically non-significant in this model nih.govresearchgate.net.
In contrast, studies in male ZDF rats indicated a marked improvement in islet morphology and intense PDX1 immunostaining in treated animals compared to controls with distorted islet architecture nih.govresearchgate.net. While ZDF control animals showed a reduction in PDX1-positive nuclei number, this compound treated animals exhibited a significant increase in PDX1 expression nih.govnih.govresearchgate.net.
Electron Microscopy Studies of Pancreatic Beta-Cells
Electron microscopy studies have provided detailed insights into the ultrastructure of pancreatic beta-cells following this compound treatment nih.govnih.govresearchgate.netresearchgate.netjci.orgresearchgate.net. In n-STZ rats, electron microscopic studies indicated the presence of a higher number of electron-dense insulin granules in beta-cells from this compound treated animals when compared with n-STZ animals nih.govresearchgate.net. These studies also suggested a restoration of mitochondria and endoplasmic reticulum health in the treated group nih.govresearchgate.net. Electron microscope images of beta-cells from treated animals showed improvement and an increased number of dense-core insulin granules compared to n-STZ animals nih.govresearchgate.net.
Electron microscopy of beta-cells from male ZDF rats treated with this compound also provided visual evidence of the compound's effects on cellular structures, including the nucleus, mitochondria, and insulin granules researchgate.net.
Here is a summary of some findings in a table format:
| Animal Model | Treatment Duration | Key Findings | Relevant Section(s) |
| n-STZ Rats | 8 weeks | Enhanced glucose responsiveness and insulin secretion nih.govnih.gov. Increased islet insulin content nih.govnih.gov. Modest increase in insulin and PDX-1 immunofluorescence nih.gov. Non-significant increase in beta-cell number and mass nih.govresearchgate.net. Higher number of electron-dense insulin granules nih.govresearchgate.net. Restoration of mitochondria and ER health nih.govresearchgate.net. | 3.2.2.1, 3.2.2.2, 3.2.4.1, 3.2.4.2 |
| Normal Wistar Rats | Acute/Various | Effects on blood glucose and insulin levels with and without glucose load were evaluated nih.govresearchgate.net. | 3.2.3 |
| Male ZDF Rats | 7 weeks | Enhanced insulin secretion to oral glucose load nih.govnih.govresearchgate.net. Delayed onset of fasting hyperglycemia nih.govnih.govresearchgate.net. Reduced nonfasting glucose excursions nih.govnih.govresearchgate.net. Significant increase in PDX1 expression and insulin content nih.govnih.govresearchgate.net. Marked improvement in islet morphology nih.govresearchgate.net. Reduction in beta-cell apoptosis nih.govnih.govresearchgate.net. | 3.2.3, 3.2.4.1, 3.2.4.2 |
Comparative Pharmacological Efficacy in Preclinical Models
Preclinical investigations of this compound have included comparisons of its pharmacological efficacy against other agents in relevant models of type 2 diabetes. These comparisons provide insights into the potential advantages and positioning of this compound relative to existing or other investigational therapies.
Comparison with Other GPR40 Agonists
Studies have indicated that some of the pharmacological effects observed with this compound in preclinical settings are similar to those reported for other GPR40 agonists wikipedia.org. GPR40 agonists are designed to enhance glucose-stimulated insulin secretion by activating the GPR40 receptor, which is highly expressed in pancreatic beta cells probes-drugs.orghznu.edu.cn. The activation of GPR40 by agonists like this compound stimulates glucose metabolism, enhances glucose responsiveness, and increases insulin secretion and content hznu.edu.cnflybase.org. While direct head-to-head quantitative comparisons of this compound against a wide range of other specific GPR40 agonists in identical preclinical studies are not extensively detailed in the available information, the reported similarities in pharmacological effects suggest a shared mechanism of action and potentially comparable outcomes in modulating insulin secretion wikipedia.org. Other GPR40 agonists that have been in preclinical or clinical development include TAK-875 and LY2881835 nih.govwikipedia.orgmims.com. The efficacy of GPR40 agonists can vary depending on their specific signaling pathways (e.g., Gq-only versus Gq + Gs activation), with some studies suggesting higher efficacy in stimulating incretin (B1656795) secretion for agonists activating both pathways wikipedia.org.
Comparison with Other Antidiabetic Agent Classes
Comparisons between this compound and other classes of antidiabetic agents in preclinical models highlight its distinct mechanism as a GPR40 agonist. Unlike some conventional antidiabetic drugs, GPR40 agonists primarily enhance insulin secretion in a glucose-dependent manner, which is thought to lower the risk of hypoglycemia wikipedia.org.
Thiazolidinediones (TZDs), such as rosiglitazone (B1679542) and pioglitazone, are another class of oral antidiabetic drugs. While TZDs are known to activate PPAR-γ and improve insulin sensitivity, they have also been noted to activate GPR40, although their primary selectivity is for PPAR-γ guidetopharmacology.org. This indicates a point of mechanistic overlap, although the predominant therapeutic effects and potential side effect profiles differ between GPR40 agonists and TZDs.
Therapeutic Potential and Mechanistic Insights from Disease Models
Role in Delaying Onset and Progression of Diabetes
Research in male Zucker Diabetic Fatty (ZDF) rats, a model characterized by insulin (B600854) resistance, elevated blood glucose, and high free fatty acid levels, has demonstrated that chronic treatment with CNX-011-67 can delay the onset and progression of diabetes. Treatment with this compound for seven weeks significantly delayed the onset of fasting hyperglycemia by three weeks compared to untreated animals. nih.govresearchgate.net This suggests a protective effect against the development of overt diabetes in this susceptible model.
Preservation and Improvement of Pancreatic Beta-Cell Function
A key aspect of this compound's therapeutic potential lies in its ability to preserve and improve pancreatic beta-cell function. Studies in male ZDF rats showed that treatment with this compound led to a significant increase in insulin secretion in response to an oral glucose load. nih.govresearchgate.net Furthermore, the compound improved glucose-mediated insulin secretion, insulin gene transcription, and islet insulin content in cultured rat islets subjected to chronic glucolipotoxic conditions, which mimic the metabolic stress seen in diabetes. nih.govresearchgate.net This included an increase in PDX1 expression, a crucial transcription factor for beta-cell development and function, and enhanced glucose oxidation, indicated by increased islet ATP content. nih.gov
Beyond animal models, this compound has also shown promise in human islets. It increased glucose-stimulated insulin secretion in islets isolated from T2DM patients, which were previously non-responsive to elevated glucose concentrations. nih.gov This suggests that this compound may help restore some degree of glucose responsiveness in dysfunctional human beta-cells.
Data from studies in ZDF rats illustrate the impact on beta-cell function markers:
| Parameter | Vehicle Group (ZDF Rats) | This compound Treated Group (ZDF Rats) |
| Fasting Hyperglycemia | Earlier Onset | Delayed Onset (by 3 weeks) |
| Insulin Secretion (Oral Glucose Load) | Lower | Significantly Enhanced |
| Plasma Fructosamine (B8680336) | Higher | Reduced |
| HOMA-IR | Higher | Reduced |
| Beta-Cell Apoptosis | Higher | Reduced |
| PDX1 Expression | Lower | Increased |
| Islet Insulin Content | Lower | Increased |
Contribution to Glycemic Control Mechanisms
This compound contributes to improved glycemic control through several mechanisms. In ZDF rats, treatment resulted in reduced non-fasting glucose excursions. nih.govresearchgate.net The enhanced insulin secretion in response to glucose, as observed in both ZDF rats and human islets, directly contributes to lowering blood glucose levels. nih.govresearchgate.netnih.gov The reduction in plasma fructosamine and HOMA-IR (Homeostatic Model Assessment for Insulin Resistance) further indicates improved glycemic status and reduced insulin resistance in treated animals. nih.govresearchgate.net
Potential Beyond Pancreatic Beta-Cells: Extrapancreatic Effects
While GPR40 is highly expressed in pancreatic beta-cells, growing evidence suggests that GPR40 activation may also exert beneficial effects against metabolic stress in various tissues and cell types, hinting at potential extrapancreatic effects of this compound. e-enm.orgresearchgate.net Although the primary focus of the research on this compound has been on its beta-cell centric mechanisms, the broader role of GPR40 in metabolism suggests that this compound's effects might extend to other organs involved in glucose homeostasis and metabolic regulation.
Addressing Metabolic Stress and Associated Pathologies
Metabolic stress, including glucolipotoxicity, inflammation, oxidative stress, and endoplasmic reticulum (ER) stress, plays a significant role in beta-cell dysfunction and the progression of diabetes. rjdnmd.orgnih.gov this compound has demonstrated the ability to counteract these detrimental processes. In cultured rat islets and NIT1 insulinoma cells exposed to inflammatory cytokines, this compound reduced inflammatory signaling, the expression of inflammatory cytokine genes, and cellular oxidative and ER stresses. nih.gov This protective effect on beta-cells under stress conditions is crucial for preserving their function and mass. The reduction in beta-cell apoptosis observed in ZDF rats treated with this compound further underscores its protective effects against metabolic stress-induced cell death. nih.govrjdnmd.orgwjgnet.com
Treatment with this compound in ZDF rats also led to reductions in fasting free fatty acids and triglyceride levels, indicating a positive impact on lipid metabolism, which is often dysregulated in metabolic stress and diabetes. nih.govresearchgate.net
Data on the impact of this compound on metabolic stress markers in ZDF rats include:
| Parameter | Vehicle Group (ZDF Rats) | This compound Treated Group (ZDF Rats) |
| Fasting Free Fatty Acids | Higher | Reduced |
| Triglyceride Levels | Higher | Reduced |
Discovery and Development Context of Cnx 011 67
Origins and Affiliation with Connexios Life Sciences
CNX-011-67 is a chemical compound that originated from the research and development efforts of Connexios Life Sciences Pvt Ltd. biospace.comorcid.orgtracxn.com Connexios Life Sciences was a company based in Bangalore, India, focused on developing novel therapeutics for metabolic disorders, particularly Type 2 Diabetes (T2D) and Non-Alcoholic Steatohepatitis (NASH). biospace.comtracxn.com The company utilized a Translational Network Biology approach in its drug discovery process. biospace.com this compound was identified as a lead candidate within Connexios' pipeline. tracxn.com
Classification as a Small Molecule Agonist
This compound is classified as a novel small molecule agonist. biospace.comhodoodo.com Specifically, it functions as a highly potent and selective agonist targeting the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). biospace.comhodoodo.comrjdnmd.orgproteopedia.orgnih.govnih.govresearchgate.net GPR40 is predominantly expressed in pancreatic beta cells and plays a role in regulating insulin (B600854) secretion. rjdnmd.orgproteopedia.orgresearchgate.net Agonists of GPR40, like this compound, are designed to enhance insulin secretion in a glucose-dependent manner. proteopedia.orgresearchgate.net Preclinical data indicates that GPR40 agonism can be an effective strategy to restore glucose homeostasis. researchgate.net this compound has demonstrated high potency towards human GPR40, with an EC50 of 0.24 nM. hodoodo.com
Preclinical Development Status
As of reports in the mid-2010s, this compound was in the preclinical phase of development. proteopedia.orgnih.govpatsnap.comtandfonline.com Connexios Life Sciences presented preclinical data on this compound at scientific conferences, such as the 71st Scientific Sessions of the American Diabetes Association meeting in June 2011. biospace.com The preclinical studies investigated the compound's effects in vitro and in animal models of Type 2 Diabetes. biospace.comnih.gov Research findings indicated that this compound could enhance glucose-stimulated insulin secretion, reduce fasting and non-fasting hyperglycemia, suppress glucagon (B607659) secretion, and improve beta cell preservation and function in preclinical models. biospace.comhodoodo.comnih.govresearchgate.net Studies in Zucker Diabetic Fatty (ZDF) rats, a model for T2D, showed that treatment with this compound delayed the onset and progression of diabetes and improved beta cell health. rjdnmd.orgnih.govfrontiersin.org Data also suggested that this compound could enhance glucose responsiveness, insulin secretion, and islet insulin content in relevant animal models and in islets from type 2 diabetic patients. hodoodo.com Connexios Life Sciences considered this compound to be IND-ready for diabetes. tracxn.com
Preclinical Findings on this compound
| Study Type | Model/System | Key Observation | Source |
| In vitro | Pancreatic beta cells | Enhances glucose sensitivity, insulin secretion, reduces metabolic stress. biospace.com Suppresses glucagon secretion. hodoodo.com | biospace.comhodoodo.com |
| In vivo | Preclinical model of T2DM (e.g., ZDF rats) | Enhances glucose stimulated insulin secretion, reduces fasting and non-fasting hyperglycemia. biospace.com Delays onset and progression of diabetes, improves beta cell preservation and function. rjdnmd.orgnih.govfrontiersin.org | biospace.comrjdnmd.orgnih.govfrontiersin.org |
| Ex vivo | Islets from n-STZ rats and type 2 diabetic patients | Enhances glucose responsiveness, insulin secretion, and islet insulin content. hodoodo.com | hodoodo.com |
| Receptor Binding | Human GPR40 | Highly potent and selective agonist with EC50 of 0.24 nM. hodoodo.com | hodoodo.com |
Research Methodologies Employed in Cnx 011 67 Studies
In Vitro Assay Systems
In vitro assay systems are fundamental to understanding the direct effects of CNX-011-67 on isolated cells and tissues, such as pancreatic islets and insulinoma cell lines. These assays allow for controlled environments to study specific cellular responses.
Static Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assays
Static GSIS assays are a common method used to evaluate the ability of pancreatic beta cells to secrete insulin in response to varying glucose concentrations. In studies involving this compound, this assay has been used to assess the compound's impact on insulin release. For example, isolated rat islets have been preincubated at low glucose concentrations and then exposed to higher glucose levels with or without this compound to measure secreted insulin nih.gov. Findings indicate that this compound can enhance glucose-stimulated insulin secretion in islets from both diabetic animal models and human patients with Type 2 Diabetes Mellitus, particularly at stimulatory glucose concentrations nih.govnih.gov. Chronic glucolipotoxic conditions, which mimic the environment in Type 2 Diabetes, have been shown to reduce high glucose-induced insulin secretion, and this compound treatment has been observed to restore this response researchgate.netresearchgate.net.
Cell Viability and Apoptosis Assays
Assays measuring cell viability and apoptosis are crucial for determining if a compound has toxic effects or can protect cells from death. Techniques such as TUNEL staining and caspase activity measurements are employed. Studies on this compound have shown that it can reduce beta-cell apoptosis in diabetic animal models frontiersin.orgrjdnmd.org. Furthermore, in vitro experiments using insulinoma cells and rat islets exposed to pro-inflammatory cytokines (like TNFα and IL1β) have demonstrated that this compound can decrease inflammation-induced apoptosis, as measured by key markers nih.govnih.gov. This suggests a protective effect of this compound on beta-cell health under conditions of metabolic stress and inflammation nih.govnih.gov.
Intracellular Calcium Measurement
Measurement of intracellular calcium levels is important because calcium plays a critical role in insulin secretion. Techniques like using fluorescent dyes such as Fura-2 AM or Fluo-3 AM and Rhod-2 AM allow researchers to monitor calcium dynamics within cells. Studies have shown that this compound increases both cytosolic and mitochondrial calcium levels in insulinoma cells nih.govresearchgate.net. This increase in intracellular calcium is consistent with the known signaling pathway of GPR40, the receptor that this compound is known to activate, which involves phospholipase C activation and the release of calcium from intracellular stores nih.govresearchgate.net.
ATP Content Measurement
ATP content measurement is used to assess cellular energy levels, which are closely linked to glucose metabolism and insulin secretion in beta cells. This compound has been shown to enhance ATP synthesis in islets, particularly under stimulatory glucose concentrations researchgate.net. Acute treatment with this compound significantly enhanced ATP levels in islets prepared from diabetic rats nih.govresearchgate.net. This finding suggests that this compound stimulates glucose metabolism, contributing to increased energy availability within the beta cell nih.govresearchgate.net.
Molecular Biology Techniques
This compound is a novel GPR40 agonist that has been investigated for its therapeutic potential in diabetes and metabolic disorders. Research into this compound has employed a range of methodologies, including both in vitro and in vivo approaches, to understand its effects on gene expression, protein activity, and physiological parameters.
Quantitative Reverse Transcription PCR (qRT-PCR) for Gene Expression Analysis
Quantitative Reverse Transcription PCR (qRT-PCR) is a widely used technique for measuring and evaluating changes in gene expression by quantifying mRNA levels. This method involves isolating RNA, converting it to cDNA via reverse transcription, and then performing PCR with gene-specific primers to amplify and quantify target mRNA levels plos.org, culturecollections.org.uk. For accurate quantification, target gene expression is typically normalized to internal reference genes plos.org.
Studies on this compound have employed qRT-PCR to assess the expression levels of genes relevant to pancreatic beta-cell function and metabolic health. Genes analyzed in studies involving this compound include Glucokinase (GCK), Pancreatic and Duodenal Homeobox 1 (PDX1), Insulin, Peroxisome Proliferator-Activated Receptor alpha (PPARα), Thioredoxin-interacting protein (TXNIP), and C/EBP Homologous Protein (CHOP) researchgate.net, nih.gov. For quantification, beta-actin has been used as an internal control researchgate.net, nih.gov.
Research findings indicate that chronic glucolipotoxicity can reduce the mRNA expression of PDX1, INS1 (Insulin), and PPARα in isolated islets, while increasing the expression of TXNIP and CHOP. Exposure of islets to this compound under chronic glucolipotoxic conditions significantly restored the expression of these genes towards levels observed in control islets researchgate.net. Specifically, this compound enhanced mRNA expression of genes involved in insulin synthesis and reduced the expression of genes associated with stress and apoptosis researchgate.net. Activation of GPR40 by this compound has also been shown to down-regulate genes like NF-κB, IL1β, TNFα, and NOS2a, which are up-regulated under inflammatory conditions in rat islets researchgate.net, nih.gov.
Western Blotting for Protein Expression and Phosphorylation (e.g., JNK, IκB, p-AKT, total-AKT)
Western blotting is a technique used to detect specific proteins in a sample and can provide information on protein expression levels and post-translational modifications such as phosphorylation researchgate.net, rndsystems.com. This method typically involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein.
In the context of this compound research, Western blotting has been utilized to assess the impact of the compound on protein expression and phosphorylation, particularly in signaling pathways related to inflammation and insulin action. Proteins examined include phosphorylated JNK (JNK phosphorylation), IκB levels, phosphorylated AKT (p-AKT), and total AKT rjdnmd.org, researchgate.net, researchgate.net, nbro.gov.lk.
Studies have shown that inflammatory cytokines (TNFα + IL1β) can increase JNK phosphorylation and reduce IκB levels in NIT1 cells, effects that were reversed by GPR40 activation with this compound researchgate.net, nih.gov. Total JNK and beta-actin were used as loading controls for normalization in these experiments researchgate.net, nih.gov.
Furthermore, Western blot analysis has demonstrated that tissues from this compound treated Zucker Diabetic Fatty (ZDF) rats exhibited enhanced ratios of p-AKT to total-AKT compared to control animals, indicating an improvement in insulin signaling in peripheral tissues such as adipose, skeletal muscle, and liver nih.gov. In ZDF control animals, a decrease in p-AKT to total-AKT levels was observed in these tissues compared to lean controls, suggesting higher insulin resistance nih.gov. This compound treatment resulted in a significant increase in the p-AKT to total-AKT ratio in these tissues nih.gov.
Interactive Table 1: Effect of this compound on p-AKT/total-AKT Ratio in ZDF Rats
| Tissue | ZDF Control (Fold Change vs. Lean Control) | This compound Treated (Fold Increase vs. ZDF Control) |
| Adipose | Average decrease of 14% nih.gov | Average increase of 2.7 fold nih.gov |
| Skeletal Muscle | Average decrease of 22% nih.gov | Average increase of 3.7 fold nih.gov |
| Liver | Average decrease of 34% nih.gov | Average increase of 3.3 fold nih.gov |
Immunohistochemistry and Immunofluorescence Staining (e.g., Insulin, PDX1)
Immunohistochemistry and immunofluorescence staining are techniques used to visualize the location and distribution of specific proteins within tissue samples using antibodies researchgate.net, researchgate.net, ijmrhs.com. These methods are valuable for examining cellular structure, protein expression levels, and the morphology of tissues and organs.
In studies investigating this compound, immunohistochemistry and immunofluorescence staining have been applied to pancreatic tissue to assess the expression and localization of key proteins involved in beta-cell function and mass, such as Insulin and PDX1 researchgate.net, researchgate.net, ijmrhs.com. Pancreas samples are typically fixed, embedded in paraffin (B1166041), sectioned, and then stained with specific antibodies nih.gov, researchgate.net, nih.gov. Double immunofluorescence labeling for proteins like insulin and PDX-1 has also been performed nih.gov.
Analysis of pancreatic histology using these techniques has shown that this compound treatment improved islet morphology and increased PDX1 immunostaining in ZDF rats compared to control animals nih.gov. While not statistically significant, the number of PDX1-positive nuclei was higher in this compound treated animals compared to ZDF controls nih.gov. Furthermore, immunofluorescence staining for insulin content has shown improvement in treated animals researchgate.net. Electron microscopy has also been used to evaluate beta-cell morphology and the number of insulin granules nih.gov, nih.gov, researchgate.net.
In Vivo Study Designs and Animal Models
Preclinical research on this compound has extensively utilized in vivo study designs, primarily employing animal models of diabetes and metabolic dysfunction to evaluate the compound's efficacy and effects on various physiological parameters. Common animal models include ZDF rats and neonatally-streptozotocin-treated (n-STZ) rats rjdnmd.org, nih.gov, researchgate.net.
In Vivo Study Designs and Animal Models
Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT)
Oral Glucose Tolerance Tests (OGTT) and Insulin Tolerance Tests (ITT) are standard in vivo methods used to assess glucose metabolism and insulin sensitivity in animal models researchgate.net, researchgate.net, meliordiscovery.com. An OGTT involves administering a glucose load orally and measuring blood glucose and insulin levels at various time points to evaluate the body's ability to clear glucose from the bloodstream and the insulin secretory response researchgate.net, researchgate.net, meliordiscovery.com. An ITT involves administering insulin and measuring blood glucose levels over time to assess how effectively insulin lowers blood glucose, indicating insulin sensitivity researchgate.net, researchgate.net, meliordiscovery.com.
Studies with this compound have frequently included OGTTs and ITTs to determine its impact on glucose tolerance and insulin action. In male ZDF rats, OGTTs were performed after a fasting period, with blood samples collected at multiple time points following glucose administration for glucose and insulin estimation researchgate.net. This compound treatment significantly enhanced insulin secretion in response to an oral glucose load researchgate.net, researchgate.net. During OGTTs, this compound treated animals showed significantly lower glucose AUC (Area Under the Curve) compared to control animals researchgate.net.
ITTs have also been conducted in fasted rats to assess insulin sensitivity researchgate.net. Blood samples were collected before and at intervals after insulin administration for glucose estimation researchgate.net. Studies have investigated the effect of this compound on glucose levels during ITTs researchgate.net.
Interactive Table 2: Effect of this compound on Glucose and Insulin AUC during OGTT in ZDF Rats (Week 6)
| Parameter | ZDF Control (Mean ± SEM) | This compound Treated (Mean ± SEM) | p-value |
| 0-30' Insulin AUC (ng/mlmin) | 249 ± 11 researchgate.net | 291 ± 11 researchgate.net | < 0.05 researchgate.net |
| 0-30' Glucose AUC (mg/dlmin) | 8964 ± 576 researchgate.net | 6389 ± 207 researchgate.net | < 0.01 researchgate.net |
| 0-120' Insulin AUC (ng/mlmin) | 926 ± 52 researchgate.net | 1093 ± 46 researchgate.net | < 0.05 researchgate.net |
| 0-120' Glucose AUC (mg/dlmin) | 37716 ± 2767 researchgate.net | 29641 ± 1712 researchgate.net | < 0.05 researchgate.net |
Blood and Plasma Biochemical Parameter Measurement (e.g., glucose, insulin, fructosamine (B8680336), HbA1c, free fatty acids, triglycerides)
Measurement of blood and plasma biochemical parameters is a crucial aspect of in vivo studies to monitor the metabolic status of animals and the effects of this compound treatment researchgate.net, researchgate.net, areeo.ac.ir, researchgate.net. Parameters commonly measured include glucose, insulin, fructosamine, HbA1c (glycated hemoglobin), free fatty acids, and triglycerides researchgate.net, researchgate.net, areeo.ac.ir, researchgate.net, slu.se. These measurements provide insights into glycemic control, insulin levels, and lipid metabolism.
In studies with ZDF rats, plasma levels of glucose, insulin, triglyceride, HbA1c, fructosamine, and free fatty acids were measured at selected time points researchgate.net, researchgate.net. Treatment with this compound for several weeks significantly delayed the onset of fasting hyperglycemia and reduced nonfasting glucose excursions researchgate.net, researchgate.net. Reductions in fasting free fatty acids and triglyceride levels were also observed researchgate.net, researchgate.net. Furthermore, a reduction in plasma fructosamine and HbA1c levels has been reported with this compound treatment researchgate.net, researchgate.net. Fructosamine and HbA1c are markers of average blood glucose levels over different periods, with fructosamine reflecting a shorter timeframe than HbA1c ijmrhs.com, nih.gov.
Interactive Table 3: Effect of this compound on Plasma Biochemical Parameters in ZDF Rats
| Parameter | ZDF Control (End of Study) | This compound Treated (End of Study) | Significance |
| Fasting Glucose | Increased over time researchgate.net, researchgate.net | Onset delayed by 3 weeks researchgate.net, researchgate.net | Significant researchgate.net, researchgate.net |
| Nonfasting Glucose | Elevated researchgate.net, researchgate.net | Reduced excursions researchgate.net, researchgate.net | Significant researchgate.net, researchgate.net |
| Fasting Free Fatty Acids | Elevated researchgate.net, researchgate.net | Reduced researchgate.net, researchgate.net | Significant researchgate.net, researchgate.net |
| Triglycerides | Elevated researchgate.net, researchgate.net | Reduced researchgate.net, researchgate.net | Significant researchgate.net, researchgate.net |
| Fructosamine | Elevated researchgate.net, researchgate.net | Reduced researchgate.net, researchgate.net | Significant researchgate.net, researchgate.net |
| HbA1c | Elevated researchgate.net, researchgate.net | Reduced researchgate.net, researchgate.net | Significant researchgate.net, researchgate.net |
Histological Examination of Pancreatic and Other Organ Tissues
Studies have performed histological examinations of the pancreas from control and this compound treated animals researchgate.net, researchgate.net, ijmrhs.com. Pancreas samples are typically fixed and processed for paraffin embedding and sectioning nih.gov, researchgate.net, nih.gov. H&E staining is used for general microscopic examination nih.gov, researchgate.net, nih.gov. Histological analysis in ZDF rats treated with this compound showed a marked improvement in islet morphology compared to ZDF control animals, which exhibited distorted islet architecture nih.gov. While some studies reported no organ-related toxicity based on histological analysis, the primary focus regarding this compound and histology has been on the beneficial effects observed in pancreatic islets nih.gov. Electron microscopy has also been used to provide ultrastructural details of beta cells, including the number of insulin granules nih.gov, nih.gov, researchgate.net.
Electron Microscopy
Electron microscopy has been employed in studies of this compound to investigate its effects at the cellular and subcellular levels, particularly concerning pancreatic beta cells and insulin secretion. Transmission Electron Microscopy (TEM) is a key technique utilized in these investigations. hodoodo.com
Beyond insulin granules, electron microscopy studies also reported observations regarding the health of mitochondria and the endoplasmic reticulum in beta cells. These organelles, crucial for insulin synthesis and secretion, were described as having restored health in the treatment group. hodoodo.com
The methodology for electron microscopy studies typically involves the fixation of pancreatic tissue, often using fixatives such as 3% gluteraldehyde and 1% osmium tetroxide. hodoodo.com Following fixation, tissues undergo washing, dehydration through a series of alcohol grades, and clearing with propylene (B89431) oxide before being infiltrated and embedded in a resin like araldite. hodoodo.com Ultra-thin sections are then prepared and stained with contrasting agents such as uranyl acetate (B1210297) and lead citrate (B86180) before being scanned in a Transmission Electron Microscope. hodoodo.com
Future Directions in Academic Research on Cnx 011 67 and Gpr40
Elucidating Additional Downstream Signaling Pathways and Crosstalk
While GPR40 is known to couple with Gαq, leading to the activation of phospholipase C (PLC) and the subsequent increase in intracellular calcium ([Ca2+]i), further research is needed to fully map all downstream signaling cascades and their interactions frontiersin.orgwikipathways.orgpatsnap.comwikipathways.org. GPR40 activation also involves Gαs and beta-arrestin pathways, suggesting a complex signaling network frontiersin.org. Studies have shown that GPR40 activation can lead to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which increase intracellular calcium levels and trigger insulin (B600854) exocytosis wikipathways.orgpatsnap.com. Additionally, GPR40 activation can stimulate the release of incretin (B1656795) hormones like GLP-1 and GIP from enteroendocrine cells, further amplifying insulin secretion in a glucose-dependent manner frontiersin.orgpatsnap.comdiabetesjournals.org.
Research indicates that GPR40 agonists can influence pathways beyond insulin secretion. For instance, GPR40 activation has been linked to the phosphorylation of adenosine (B11128) monophosphate-activated protein kinase (AMPK), an anti-inflammatory molecule e-enm.orgkoreascience.kr. It may also be involved in the NRF2/HO-1 pathway, which has antioxidant effects e-enm.orgkoreascience.krresearchgate.net. Further academic investigation is crucial to understand the complete spectrum of signaling pathways activated by CNX-011-67 and how these pathways interact with other cellular processes and signaling networks, particularly in the context of metabolic stress and inflammation in various tissues where GPR40 is expressed, such as the pancreas, intestine, liver, and macrophages e-enm.orgfrontiersin.orgnih.govmdpi.comphysiology.org.
Interactive Table 1: Key GPR40 Downstream Signaling Components
| Component | Type | Role in GPR40 Signaling |
| Gαq | G protein subunit | Couples with GPR40, activates PLC frontiersin.orgwikipathways.orgpatsnap.comwikipathways.org |
| Gαs | G protein subunit | Involved in GPR40 signaling, increases cAMP frontiersin.org |
| Beta-arrestin | Signaling protein | Involved in GPR40 signaling frontiersin.org |
| PLC | Enzyme | Activated by Gαq, hydrolyzes phospholipids (B1166683) wikipathways.orgpatsnap.comwikipathways.org |
| IP3 | Second messenger | Produced by PLC, increases intracellular Ca2+ wikipathways.orgpatsnap.com |
| DAG | Second messenger | Produced by PLC, activates PKC wikipathways.orgresearchgate.net |
| Intracellular Ca2+ | Ion | Increased by IP3, triggers insulin exocytosis wikipathways.orgpatsnap.com |
| AMPK | Kinase | Phosphorylated by GPR40 agonists, anti-inflammatory e-enm.orgkoreascience.kr |
| NRF2/HO-1 Pathway | Transcription factor/Enzyme system | Influenced by GPR40 agonists, antioxidant effects e-enm.orgkoreascience.krresearchgate.net |
| cAMP | Second messenger | Increased by Gαs, activates PKA and Epac researchgate.netmdpi.com |
| PKA | Kinase | Activated by cAMP researchgate.netmdpi.com |
| Epac | Exchange protein directly activated by cAMP | Activated by cAMP mdpi.com |
| PKC | Kinase | Activated by DAG researchgate.netmdpi.com |
| ERK | Kinase | Regulated by cAMP and PLC/DAG/IP3 pathways researchgate.net |
| mTORC1 | Protein complex | Influenced by PLC/DAG/IP3 and PI3K/Akt pathways researchgate.net |
| PI3K/Akt Pathway | Signaling pathway | Can be activated by GPR40 signaling researchgate.netplos.org |
Investigation of Long-Term Effects on Beta-Cell Phenotype and Function
A critical area for academic research is to thoroughly investigate the long-term impact of this compound-mediated GPR40 activation on pancreatic beta-cell phenotype and function wikipathways.orgrjdnmd.org. While acute GPR40 activation stimulates insulin secretion, chronic exposure to high levels of fatty acids, the endogenous ligands for GPR40, can impair beta-cell function and induce apoptosis biospace.comnih.govnih.govplos.org. Studies with this compound in preclinical models have shown promising results, including enhanced glucose responsiveness, increased insulin secretion and content, and reduced beta-cell apoptosis and metabolic stress biospace.come-enm.orgnih.govrjdnmd.orgresearchgate.net.
Further long-term studies are needed to determine if chronic this compound treatment can preserve beta-cell mass and function, delay the progression of beta-cell failure, and maintain durable glycemic control in various models of diabetes rjdnmd.orgresearchgate.net. This includes examining markers of beta-cell proliferation, survival, insulin biosynthesis, and glucose sensing machinery over extended periods nih.govresearchgate.net. Understanding how this compound influences the intrinsic properties of beta-cells and their ability to adapt to metabolic challenges is essential mdpi.com.
Interactive Table 2: Observed Effects of this compound on Beta-Cells
| Effect | Observation in Preclinical Studies | Source |
| Enhanced Glucose Responsiveness | Observed in n-STZ rats and islets from T2DM patients | nih.govresearchgate.net |
| Increased Insulin Secretion | Observed in n-STZ rats, ZDF rats, and islets from T2DM patients | nih.govrjdnmd.orgresearchgate.net |
| Increased Islet Insulin Content | Observed in n-STZ rats and ZDF rats | nih.govresearchgate.net |
| Reduced Metabolic Stress | Observed in pancreatic beta-cells | biospace.com |
| Reduced Apoptosis | Observed in pancreatic beta-cells of ZDF rats | biospace.comrjdnmd.org |
| Attenuation of Chronic Inflammation Impact | Reduces inflammation-induced ER stress and cell death in beta-cells | researchgate.net |
| Enhanced Cellular ATP Content | Observed in islets from n-STZ rats (acute treatment) | researchgate.net |
| Increased Mitochondrial Calcium Level | Observed in NIT-1 insulinoma cells | researchgate.net |
| Increased mRNA Expression of Beta-Cell Genes | Observed for GCK, PDX1, insulin, and PC in n-STZ rats islets | researchgate.net |
Exploring the Role of this compound in Other Metabolic Dysfunctions (if indicated by GPR40 literature)
Based on the known expression and function of GPR40 in various tissues involved in metabolism, academic research on this compound can extend to exploring its potential role in other metabolic dysfunctions beyond T2DM e-enm.orgfrontiersin.orgpatsnap.comnih.govmdpi.comphysiology.org. GPR40 is expressed in enteroendocrine cells, contributing to incretin secretion which influences appetite regulation and energy expenditure frontiersin.orgpatsnap.comdiabetesjournals.org. GPR40 is also present in the liver and macrophages and has been implicated in inflammatory processes e-enm.orgnih.govmdpi.comphysiology.org.
Literature on GPR40 suggests potential links to conditions such as obesity, nonalcoholic fatty liver disease (NAFLD), cardiovascular diseases, and inflammation-associated metabolic disorders e-enm.orgfrontiersin.orgpatsnap.comnih.govmdpi.comphysiology.org. Academic studies could investigate if this compound demonstrates beneficial effects in preclinical models of these conditions, potentially through its anti-inflammatory properties or effects on lipid metabolism e-enm.orgnih.govmdpi.comphysiology.org. For example, GPR40 activation has been shown to inhibit obesity-mediated hepatic lipid accumulation and collagen deposition e-enm.org. Further research is needed to determine if this compound can replicate or contribute to these effects.
Structure-Activity Relationship (SAR) Studies for Optimized GPR40 Agonism
Detailed structure-activity relationship (SAR) studies are fundamental for optimizing the properties of GPR40 agonists like this compound nih.govnih.govscielo.org.boacs.org. While this compound is described as a potent and selective GPR40 agonist, further SAR investigations can aim to enhance its potency, selectivity, pharmacokinetic profile, and reduce potential off-target effects biospace.comnih.govnih.govacs.org.
SAR studies involve systematically modifying the chemical structure of this compound and evaluating how these changes impact its binding affinity to GPR40, its efficacy in activating downstream signaling pathways, and its performance in preclinical models nih.govnih.govacs.org. This research can provide insights into the key structural features required for optimal GPR40 interaction and help design novel analogs with improved therapeutic characteristics. Understanding the plasticity of GPR40 ligand binding sites, including orthosteric and allosteric sites, is important for designing biased agonists that selectively activate beneficial downstream pathways frontiersin.orgrcsb.orgrcsb.org.
Application in Advanced Preclinical Models (e.g., genetic models, diet-induced models)
Academic research on this compound and GPR40 should continue to utilize and expand into advanced preclinical models to better simulate human metabolic diseases and predict clinical outcomes biospace.comnih.govrjdnmd.orgresearchgate.netfrontiersin.org. Studies have already employed models such as neonatally-streptozotocin-treated (n-STZ) rats and Zucker diabetic fatty (ZDF) rats to evaluate the effects of this compound on glucose metabolism and beta-cell function nih.govrjdnmd.orgresearchgate.net. Diet-induced obesity (DIO) models are also valuable for studying the effects of GPR40 agonists in the context of insulin resistance and metabolic syndrome physiology.orgportico.org.
Future research could involve a wider range of genetic models of diabetes and metabolic dysfunction to understand the efficacy of this compound in different genetic backgrounds and disease subtypes rjdnmd.orgnih.govnih.gov. Utilizing models that mimic specific aspects of human pathology, such as those with impaired incretin effect or significant beta-cell loss, can provide more translatable data frontiersin.orgpatsnap.comdiabetesjournals.org. Advanced techniques within these models, such as in vivo imaging of beta-cell mass and function, detailed metabolic profiling, and assessment of tissue-specific responses, will be crucial for a comprehensive understanding of this compound's therapeutic potential.
Q & A
Q. What experimental models are most appropriate for evaluating CNX-011-67’s glucose-dependent insulin secretion effects?
Methodological Answer: Use streptozotocin-induced diabetic (n-STZ) rats and isolated islets from type 2 diabetic (T2D) patients to assess acute and chronic responses. Measure glucose and insulin levels at intervals (e.g., 0–120 minutes) and calculate area-under-the-curve (AUC) metrics for quantitative comparisons. Normalize data to baseline (e.g., high-fat diet controls) to isolate compound-specific effects .
Q. How does this compound’s EC50 value inform its therapeutic potential as a GPR40 agonist?
Methodological Answer: The EC50 (0.24 nM) indicates high potency in activating GPR40, measured via in vitro assays using pancreatic β-cells. Validate this by comparing insulin secretion in response to glucose gradients (e.g., 5–16.7 mM) and cross-reference with structural analogs to confirm selectivity .
Q. What are the primary outcome measures for assessing this compound’s efficacy in preclinical studies?
Methodological Answer: Key metrics include:
- Glucose AUC (0–120 min) : Reductions in hyperglycemia.
- Insulin AUC (0–30 min) : Early-phase insulin secretion.
- Islet insulin content : Preservation via PDX1 immunostaining and β-cell apoptosis markers (e.g., TUNEL assay). Standardize protocols across cohorts to minimize variability .
Advanced Research Questions
Q. How does this compound modulate glucagon secretion under chronic glucolipotoxic conditions, and what contradictions exist in current data?
Methodological Answer: In vitro, this compound reduces glucagon content (174.4 vs. 219.6 pg/islet, P < 0.05) in islets exposed to chronic high glucose and lipids. However, conflicting studies report no GPR40-mediated glucagon suppression. To resolve this, perform lineage-tracing experiments (e.g., α-cell-specific GPR40 knockout models) and measure GCG gene expression. Note that this compound does not alter GCG transcription, suggesting post-translational regulation .
Q. What molecular mechanisms explain this compound’s β-cell preservation effects beyond GPR40 activation?
Methodological Answer: Investigate off-target pathways via phosphoproteomics or RNA-seq. In male ZDF rats, this compound upregulates PDX1 (a β-cell survival marker) and reduces apoptosis by 35%. Correlate these findings with lipid metabolism markers (e.g., free fatty acids, triglycerides) to assess indirect β-cell protection .
Q. How should researchers address discrepancies in insulin AUC data between acute vs. chronic dosing regimens?
Methodological Answer: Acute studies show elevated insulin AUC (0–30 min), while chronic dosing in ZDF rats prioritizes sustained β-cell function. Use paired statistical tests (e.g., repeated-measures ANOVA) to compare time-dependent effects. Include longitudinal histology (e.g., H&E staining) to track islet morphology changes .
Q. What strategies optimize this compound’s dose-response profile to minimize desensitization risks?
Methodological Answer: Conduct dose-ranging studies (e.g., 1–10 mg/kg) in diabetic models, monitoring GPR40 receptor density via radioligand binding assays. Pair with glucose tolerance tests to identify the threshold for sustained efficacy without tachyphylaxis .
Data Contradiction and Validation
Q. How can conflicting reports on this compound’s impact on GPR40 gene expression be reconciled?
Methodological Answer: Under glucolipotoxic conditions, GPR40 mRNA decreases (0.51-fold vs. control) but is partially restored by this compound (0.69-fold, P > 0.05). Use qRT-PCR with housekeeping gene normalization (e.g., GAPDH) and confirm protein levels via Western blot. Consider species-specific differences (human vs. rodent islets) as a confounding factor .
Q. What validation steps are critical when translating this compound’s preclinical results to human trials?
Methodological Answer:
- Replicate findings in human islets from T2D donors.
- Use hyperglycemic clamp techniques to simulate in vivo conditions.
- Cross-validate with clinical biomarkers (e.g., proinsulin/C-peptide ratios) to confirm glucose-dependent insulin secretion .
Experimental Design Considerations
Q. What controls are essential for isolating this compound’s effects in complex diabetic models?
Methodological Answer: Include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
